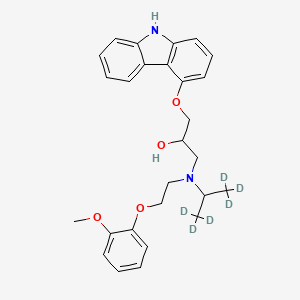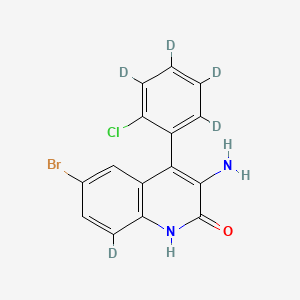
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
1. Inhibitor of Farnesyl Protein Transferase
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 is related to compounds like R115777, which is a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).
2. Antiviral and Cytotoxic Activities
Similar compounds have been synthesized for antiviral and cytotoxic purposes. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones showed potent antiviral activity against vaccinia virus and exhibited cytotoxic concentrations in anti-HIV studies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
3. Synthesis of Derivatives for Pharmacological Studies
These compounds are used in the synthesis of various derivatives for pharmacological studies. For instance, reactions of quinoxaline derivatives with different reagents lead to the formation of compounds with potential pharmacological applications (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
4. Optical and Electrical Properties for Material Science
The optical and electrical properties of similar quinoline derivatives, like 4H-pyrano[3,2-c] quinoline, have been studied, revealing their potential application in material science, particularly in thin-film fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Fluorescence Derivatization in Analytical Chemistry
Derivatives of quinolinone have been used as fluorescence derivatization reagents in high-performance liquid chromatography, which demonstrates their potential application in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
6. Potential Use in Photodiode Fabrication
Studies on the photovoltaic properties of quinoline derivatives indicate their potential use in the fabrication of organic–inorganic photodiodes, important in the field of renewable energy (Zeyada, El-Nahass, & El-Shabaan, 2016).
7. Investigating Antimalarial Properties
Research on pyrimido[5,4-c]quinolines and related quinolines has explored their potential as antimalarial agents, although they were found to be inactive in some cases (Nasr, Nabih, & Burckhalter, 1978).
8. Development of Fluorescent Probes
A study on 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probes demonstrates their application in the rapid detection of H2O2, highlighting their utility in analytical and diagnostic procedures (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Eigenschaften
IUPAC Name |
3-amino-6-bromo-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-8-deuterio-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)/i1D,2D,3D,4D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPHLIAWRAZJSH-SNOLXCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC2=C1NC(=O)C(=C2C3=C(C(=C(C(=C3Cl)[2H])[2H])[2H])[2H])N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

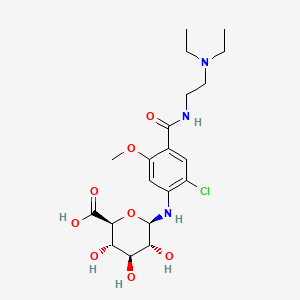
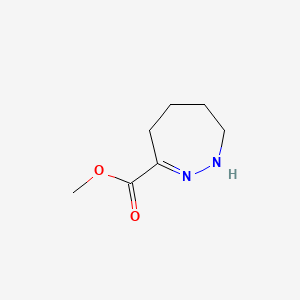
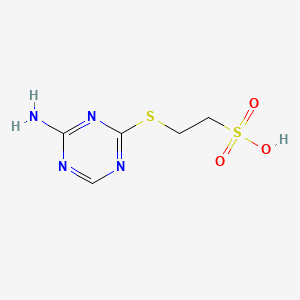




![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)
![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)
